Physicochemical properties of 1-Dodecanol for research applications
Physicochemical properties of 1-Dodecanol for research applications
An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecanol for Research Applications
Authored by: Gemini, Senior Application Scientist
Abstract
1-Dodecanol, also known as lauryl alcohol, is a saturated 12-carbon fatty alcohol that has garnered significant interest across various scientific disciplines, particularly in pharmaceutical sciences and drug development.[1][2] Its unique amphiphilic nature, characterized by a long, lipophilic alkyl chain and a polar hydroxyl head group, underpins its utility as a versatile excipient. This guide provides an in-depth exploration of the core physicochemical properties of 1-dodecanol and elucidates how these characteristics are fundamentally linked to its primary research applications. We will delve into its role as a skin penetration enhancer, a solvent for poorly soluble active pharmaceutical ingredients (APIs), and a critical component in the formulation of emulsions and nanoemulsions. This document is intended to serve as a comprehensive technical resource for researchers, scientists, and formulation experts, providing not only foundational data but also actionable experimental protocols and the causal reasoning behind its application.
Core Physicochemical Properties of 1-Dodecanol
A thorough understanding of 1-dodecanol's physical and chemical properties is paramount for its effective application. These properties dictate its behavior in various systems, from simple solutions to complex biological membranes. The long C12 hydrocarbon tail imparts significant non-polar, lipophilic characteristics, while the terminal hydroxyl group provides a site for hydrogen bonding and polar interactions.[3] This dual nature is the cornerstone of its functionality.
Table 1: Key Physicochemical Data for 1-Dodecanol
| Property | Value | Source(s) |
| IUPAC Name | Dodecan-1-ol | [4] |
| Synonyms | Dodecyl alcohol, Lauryl alcohol | [1][5][6] |
| CAS Number | 112-53-8 | [4][7] |
| Molecular Formula | C₁₂H₂₆O | [4][8] |
| Molecular Weight | 186.33 g/mol | [4][8] |
| Appearance | Colorless thick liquid or white crystalline solid | [4][7] |
| Odor | Characteristic fatty, waxy odor; floral on dilution | [4][7] |
| Melting Point | 22-26 °C (72-79 °F) | [1][7] |
| Boiling Point | 259-262 °C (498-504 °F) at 760 mmHg | [1][7] |
| Density | 0.831 - 0.833 g/mL at 25 °C | [7][9] |
| Solubility in Water | Insoluble (~4 mg/L at 25 °C) | [1][4] |
| Solubility (Organic) | Soluble in ethanol, diethyl ether, chloroform, acetone | [1][3][10] |
| Vapor Pressure | ~0.1 mmHg at 20 °C | [7][11] |
| Refractive Index | ~1.442 at 20 °C | [7] |
| Flash Point | >110 °C (>230 °F) | [7] |
| LogP (Octanol/Water) | ~5.13 - 5.36 | [12][13] |
Applications in Pharmaceutical Research & Development
The specific physicochemical properties of 1-dodecanol directly enable its use in advanced drug delivery systems. Its high lipophilicity (LogP > 5) and amphiphilic structure are the primary drivers of its efficacy.
Mechanism as a Skin Penetration Enhancer
Transdermal drug delivery is a compelling administration route that avoids first-pass metabolism, but the skin's outermost layer, the stratum corneum, poses a significant barrier.[14] 1-Dodecanol functions as a chemical penetration enhancer by transiently and reversibly disrupting this barrier.
Causality: The mechanism is rooted in 1-dodecanol's molecular structure. Its long C12 alkyl chain intercalates into the highly ordered lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the endogenous lipids (ceramides, cholesterol, fatty acids), thereby increasing the fluidity of the lipid matrix.[14] This creates more permeable pathways, facilitating the diffusion of drug molecules through the skin. The polar hydroxyl head can also interact with the polar head groups of the skin lipids, further contributing to the destabilization of the barrier. Fatty alcohols with a chain length around C10-C12 have often shown optimal efficacy in this regard.[14]
Caption: Mechanism of 1-Dodecanol as a skin penetration enhancer.
Solvent and Co-Solvent for Lipophilic APIs
Many promising drug candidates are abandoned due to poor water solubility, which limits their bioavailability.[15]
Causality: 1-Dodecanol's high LogP value signifies its profound lipophilicity, making it an excellent solvent for other non-polar or poorly water-soluble APIs.[13][15] By dissolving the API in a lipid-based vehicle containing 1-dodecanol, the drug can be maintained in a solubilized state, which is critical for absorption across biological membranes. It is frequently used in the oil phase of emulsions and self-emulsifying drug delivery systems (SEDDS) to enhance drug loading capacity.
Emulsion and Nanoemulsion Stabilizer
1-Dodecanol is widely used in the formulation of creams, lotions, and ointments, which are typically oil-in-water or water-in-oil emulsions.[1][16]
Causality: Its role here is again dictated by its amphiphilic structure. While not a potent primary surfactant, it functions exceptionally well as a co-surfactant and emulsion stabilizer. In an emulsion, 1-dodecanol molecules orient themselves at the oil-water interface alongside the primary surfactant. The bulky C12 tail packs into the oil phase, while the small hydroxyl head faces the water phase. This interfacial film strengthens the emulsion, reduces Oswald ripening, and prevents droplet coalescence, thereby enhancing the long-term stability of the formulation.
Experimental Protocols for Evaluation
The following protocols are standardized methodologies for assessing the efficacy of 1-dodecanol in key research applications. They are designed to be self-validating through the inclusion of appropriate controls and characterization steps.
Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol details the evaluation of 1-dodecanol's effect on the transdermal delivery of a model drug.
Step-by-Step Methodology:
-
Skin Preparation:
-
Excise full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat)[17].
-
Carefully remove any subcutaneous fat and connective tissue.
-
Equilibrate the skin in a normal saline solution for one hour prior to mounting.
-
-
Franz Cell Assembly:
-
Mount the prepared skin onto a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the skin.
-
Maintain the receptor fluid at 32 ± 1 °C using a circulating water bath to mimic physiological skin temperature. Stir continuously.
-
-
Formulation Application:
-
Prepare two formulations of a model drug:
-
Control Formulation: Drug in a vehicle (e.g., 40:60 ethanol:water).
-
Test Formulation: Drug in the vehicle containing 5% w/v 1-dodecanol.[18]
-
-
Apply a precise amount (e.g., 200 µL) of the control or test formulation to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.
-
-
Quantification & Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
-
Calculate the Enhancement Ratio (ER) as: ER = Jss (with 1-dodecanol) / Jss (control). An ER > 1 indicates successful permeation enhancement.
-
Caption: Experimental workflow for an in vitro skin permeation study.
Protocol: Preparation of a 1-Dodecanol-Containing Nanoemulsion
This protocol outlines the formation of an oil-in-water (O/W) nanoemulsion using a high-energy emulsification method.
Step-by-Step Methodology:
-
Phase Preparation:
-
Oil Phase: Combine the lipophilic API, 1-dodecanol (as a co-surfactant/oil component), and a primary oil (e.g., medium-chain triglycerides). Gently heat to ensure complete dissolution.
-
Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Polysorbate 80) in purified water.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while under constant magnetic stirring. Continue stirring for 15-30 minutes to form a coarse pre-emulsion.
-
-
High-Energy Homogenization:
-
Process the pre-emulsion using a high-pressure homogenizer or a probe sonicator.
-
For Homogenizer: Process for 5-10 cycles at a pressure of 15,000-20,000 PSI.
-
For Sonicator: Process for 5-10 minutes in an ice bath to prevent overheating.
-
-
Characterization (Validation):
-
Particle Size & Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A desired nanoemulsion will have a mean droplet size < 200 nm and a PDI < 0.3.
-
Zeta Potential: Measure to assess surface charge and predict stability. A value of ±30 mV or greater is typically indicative of a stable formulation.
-
Morphology: Visualize droplet shape and size distribution using Transmission Electron Microscopy (TEM).
-
Safety and Handling
1-Dodecanol is generally considered safe for use in cosmetic and pharmaceutical formulations at typical concentrations.[1] However, it can cause serious eye irritation and may irritate the skin in its undiluted form.[19][20][21] It is also classified as very toxic to aquatic life with long-lasting effects.[19][22] Standard laboratory safety practices, including the use of eye protection and gloves, should be followed.[21] Store in a tightly closed container in a dry, well-ventilated place.[20]
Conclusion
1-Dodecanol is a functionally versatile excipient whose value in research and drug development is directly attributable to its well-defined physicochemical properties. Its amphiphilic structure, characterized by a C12 lipophilic tail and a polar hydroxyl head, allows it to effectively modulate biological barriers like the skin, solubilize poorly soluble compounds, and stabilize complex multiphase systems such as nanoemulsions. By understanding the causal link between its molecular structure and its function, researchers can rationally design and optimize advanced drug delivery systems with enhanced efficacy and stability.
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